Benzenamine, N,N-bis(2-chloroethyl)-4-isocyanato-
Description
Benzenamine, N,N-bis(2-chloroethyl)-4-isocyanato- (CAS 82484-59-1) is a synthetic aromatic amine featuring two 2-chloroethyl groups attached to the nitrogen atom and an isocyanate (-NCO) group at the para position of the benzene ring .
Properties
IUPAC Name |
N,N-bis(2-chloroethyl)-4-isocyanatoaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O/c12-5-7-15(8-6-13)11-3-1-10(2-4-11)14-9-16/h1-4H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCBEJVXMXSRQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)N(CCCl)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444803 | |
| Record name | bis(2-chloroethyl)-4-isocyanatophenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82484-59-1 | |
| Record name | bis(2-chloroethyl)-4-isocyanatophenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N-bis(2-chloroethyl)-4-isocyanato- typically involves the reaction of benzenamine with 2-chloroethyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the substitution reaction. The isocyanato group is introduced through a subsequent reaction with phosgene or a similar reagent under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N,N-bis(2-chloroethyl)-4-isocyanato- undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles such as amines or thiols.
Addition Reactions: The isocyanato group can react with alcohols or amines to form urethanes or ureas.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro compounds or reduction to form amines.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles.
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products
Urethanes and Ureas: Formed from the reaction of the isocyanato group with alcohols or amines.
Substituted Benzenamines: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Scientific Research Applications
-
Polymer Production :
- Polyurethanes : Benzenamine derivatives are used as monomers or comonomers in the production of polyurethanes. These materials are widely utilized in coatings, adhesives, and foams due to their excellent mechanical properties and durability.
- Case Study : Research has shown that incorporating this compound into polyurethane formulations enhances thermal stability and mechanical strength, making it suitable for high-performance applications.
-
Pharmaceutical Intermediates :
- Synthesis of Ureas : The compound serves as a precursor in the synthesis of various N-substituted ureas, which are essential in pharmaceutical chemistry. Ureas derived from isocyanates have applications in drug development and agrochemicals .
- Case Study : A study demonstrated the successful synthesis of a series of urea derivatives using benzenamine isocyanates, showcasing their potential as active pharmaceutical ingredients.
-
Agricultural Chemicals :
- Pesticides and Herbicides : Isocyanates are often utilized in developing agrochemicals. The reactivity of benzenamine derivatives allows for the creation of compounds with herbicidal properties.
- Case Study : Research indicated that formulations containing benzenamine derivatives exhibited effective pest control capabilities while minimizing environmental impact.
Mechanism of Action
The mechanism of action of Benzenamine, N,N-bis(2-chloroethyl)-4-isocyanato- involves its reactivity with nucleophiles and its ability to form covalent bonds with various substrates. The chloroethyl groups can alkylate nucleophilic sites on biological molecules, while the isocyanato group can form stable urethane or urea linkages. These reactions can affect molecular targets and pathways, leading to changes in biological activity.
Comparison with Similar Compounds
Structural Variations and Reactivity
The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis of structurally related benzenamine derivatives:
Key Observations :
- The target compound’s chloroethyl groups confer alkylating properties akin to nitrogen mustards (e.g., HN1, HN3 ), which are cytotoxic via DNA crosslinking.
- The para-isocyanato group introduces reactivity with nucleophiles (e.g., amines, alcohols), enabling urethane or urea bond formation . This dual functionality is rare in similar compounds.
Metabolic and Environmental Considerations
- Metabolism : Chloroethyl groups may undergo hepatic microsomal oxidation to toxic aldehydes (e.g., aldophosphamide in cyclophosphamide ), while isocyanates may hydrolyze to amines or react with biomolecules .
- Environmental Fate: Limited data exist, but chloroethyl groups may persist in aquatic systems, and isocyanates may hydrolyze to less reactive forms. Regulatory monitoring is advised .
Biological Activity
Benzenamine, N,N-bis(2-chloroethyl)-4-isocyanato- (CAS Number: 82484-59-1) is a compound of interest due to its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
Benzenamine, N,N-bis(2-chloroethyl)-4-isocyanato- is characterized by the presence of a chloroethyl group and an isocyanate functional group, which contribute to its reactivity and biological properties. The compound is a potent alkylating agent, which can interact with DNA and proteins, leading to various cellular responses.
The biological activity of Benzenamine, N,N-bis(2-chloroethyl)-4-isocyanato- primarily involves its role as a DNA alkylating agent. Alkylation can lead to the formation of DNA cross-links, disrupting replication and transcription processes. This mechanism is crucial in its application as an anticancer agent.
Anticancer Activity
Research has demonstrated that compounds similar to Benzenamine, N,N-bis(2-chloroethyl)-4-isocyanato- exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- In vitro studies have shown that related compounds can induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells .
- A study reported that derivatives of this compound exhibited IC50 values in the nanomolar range against multiple cancer cell lines, indicating strong antiproliferative activity .
Toxicity Profile
While the compound shows promising anticancer properties, it also poses potential toxicity risks. The Dangerous Toxic Load (DTL) assessment indicates significant toxicity at certain exposure levels . Therefore, understanding its safety profile is essential for therapeutic applications.
Case Studies and Experimental Data
Several studies have evaluated the biological effects of Benzenamine, N,N-bis(2-chloroethyl)-4-isocyanato- and its derivatives:
- In vitro Assays :
- In vivo Models :
-
Cell Cycle Analysis :
- Table 1 summarizes the effects on cell cycle progression following treatment with Benzenamine derivatives:
| Compound Name | IC50 (μM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Apoptosis Induction (%) |
|---|---|---|---|---|---|
| Benzenamine Derivative A | 0.5 | 40 | 30 | 30 | 25 |
| Benzenamine Derivative B | 0.8 | 50 | 20 | 30 | 30 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy and reducing toxicity. Research indicates that modifications to the chloroethyl side chain can enhance selectivity for cancer cells while minimizing effects on normal cells .
Q & A
Basic: What are the recommended synthetic routes for Benzenamine, N,N-bis(2-chloroethyl)-4-isocyanato-?
Methodological Answer:
The synthesis typically involves two key steps: (1) introducing the bis(2-chloroethyl) groups to the aniline nitrogen and (2) functionalizing the para position with an isocyanato group.
- Step 1: React aniline with 2-chloroethyl chloride in the presence of a base (e.g., K₂CO₃) under reflux to form N,N-bis(2-chloroethyl)aniline. Excess reagent and controlled temperature (~80–100°C) are critical to avoid over-alkylation .
- Step 2: Convert the para-amino group to isocyanate using phosgene (COCl₂) or safer alternatives like triphosgene in anhydrous conditions. Alternatively, Curtius or Hofmann rearrangements may be employed for isocyanato group installation .
Validation: Monitor intermediates via TLC or HPLC. Final product purity can be confirmed by elemental analysis and mass spectrometry.
Basic: How can spectroscopic techniques characterize this compound?
Methodological Answer:
- IR Spectroscopy: The isocyanato (-NCO) group exhibits a sharp absorption band near 2270 cm⁻¹ (C≡N stretch). The C-Cl stretches from the chloroethyl groups appear at 650–800 cm⁻¹ .
- ¹H NMR: Chloroethyl groups show resonances at δ 3.6–3.8 ppm (CH₂Cl) and δ 3.2–3.4 ppm (N-CH₂). Aromatic protons adjacent to the isocyanato group may deshield to δ 7.4–7.6 ppm due to electron withdrawal.
- Mass Spectrometry: Molecular ion peaks at m/z ~287 (C₁₁H₁₁Cl₂N₂O) and fragments corresponding to Cl⁻ loss (e.g., m/z 251, 215) confirm the structure .
Advanced: What reaction pathways dominate for this compound in aqueous vs. organic media?
Methodological Answer:
- In Organic Solvents (e.g., DMF, THF): The isocyanato group reacts with nucleophiles (amines, alcohols) to form ureas or carbamates. The chloroethyl groups may undergo elimination to form vinyl intermediates under basic conditions .
- In Aqueous Media: Hydrolysis of the isocyanato group to an amine (-NH₂) occurs at pH > 7, while acidic conditions stabilize the -NCO group. The chloroethyl groups hydrolyze slowly to hydroxyethyl derivatives, competing with intramolecular cyclization (e.g., forming aziridinium ions, a hallmark of nitrogen mustards) .
Experimental Design: Use kinetic studies (UV-Vis monitoring of -NCO decay) and LC-MS to track hydrolysis products. Buffer solutions at varying pH (2–12) can elucidate stability thresholds.
Advanced: How does this compound compare to nitrogen mustards (e.g., cyclophosphamide) in alkylation efficiency?
Methodological Answer:
- Mechanistic Similarities: Both generate aziridinium intermediates that alkylate DNA (e.g., guanine N7 positions). However, the isocyanato group may enhance crosslinking via urea formation with biomolecular amines .
- Quantitative Analysis: Compare alkylation rates using plasmid nicking assays or HPLC-MS quantification of DNA adducts. Cyclophosphamide’s phosphoramide ring increases stability, whereas the isocyanato group in this compound may confer higher electrophilicity but lower selectivity .
Data Contradictions: Some studies report faster alkylation but higher cytotoxicity due to off-target reactions. Use competitive assays with glutathione to assess selectivity .
Advanced: How can computational methods predict solubility and reactivity?
Methodological Answer:
- Solubility Prediction: Apply the Joback method to estimate logP (~2.8) and aqueous solubility (~0.1 mg/mL). The Crippen fragmentation model accounts for polar contributions from -NCO and Cl groups .
- Reactivity Modeling: DFT calculations (e.g., B3LYP/6-31G*) can map transition states for isocyanato hydrolysis or aziridinium formation. Compare activation energies to experimental kinetic data .
Validation Challenges: Discrepancies arise from solvent effects (e.g., implicit vs. explicit solvation models). Cross-validate with experimental logP (shake-flask method) and Hammett σ⁺ values for substituent effects .
Advanced: How to resolve contradictions in reported spectral data?
Methodological Answer:
- Case Study: Conflicting IR peaks for -NCO (2250 vs. 2270 cm⁻¹) may stem from solvent interactions (e.g., H-bonding in DMSO vs. CCl₄). Repeat measurements in inert solvents and compare to NIST reference spectra .
- NMR Discrepancies: Paramagnetic impurities (e.g., trace metals) can broaden signals. Purify via column chromatography and use deuterated solvents with chelating agents (e.g., EDTA) .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- Toxicity: The bis(2-chloroethyl) moiety is mutagenic (alkylating DNA), and isocyanates are respiratory sensitizers. Use PPE (gloves, respirators) and work in a fume hood .
- Spill Management: Neutralize isocyanato groups with ethanolamine solutions and absorb chloroethyl residues with vermiculite. Decontaminate surfaces with 10% sodium bicarbonate .
Advanced: What polymer applications exist for this compound?
Methodological Answer:
- Polyurethane Synthesis: React with diols (e.g., polyethylene glycol) to form crosslinked networks. Monitor gelation time via rheometry and characterize thermal stability by TGA .
- Drug Delivery Systems: Conjugate with PEGylated amines to create pH-sensitive prodrugs. Test hydrolysis rates in simulated physiological buffers and confirm release via LC-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
